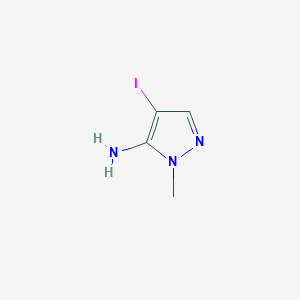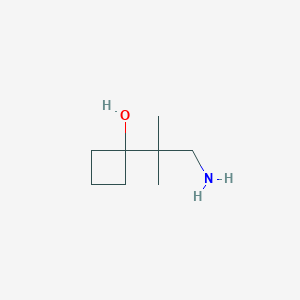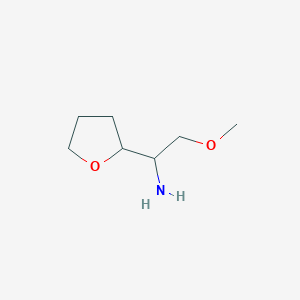
2-(2-Metoxipirimidin-4-il)acetato de etilo
Descripción general
Descripción
Ethyl 2-(2-methoxypyridin-4-yl)acetate is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.22 g/mol . This compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2-methoxypyridin-4-yl)acetate is1S/C10H13NO3/c1-3-14-10(12)7-8-4-5-11-9(6-8)13-2/h4-6H,3,7H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.
Aplicaciones Científicas De Investigación
Química Medicinal: Desarrollo de Fármacos Antifibróticos
El 2-(2-Metoxipirimidin-4-il)acetato de etilo se ha utilizado en la síntesis de nuevos derivados de pirimidina con significativas actividades antifibróticas. Estos compuestos han mostrado resultados prometedores en la inhibición de la expresión de colágeno y el contenido de hidroxiprolina en medios de cultivo celular, lo que indica un potencial como nuevos fármacos antifibróticos .
Síntesis Orgánica: Intermediario para Compuestos Heterocíclicos
Este compuesto sirve como un intermedio versátil en la construcción de bibliotecas de compuestos heterocíclicos. Su papel en la síntesis de N-(piridin-2-il)amidas e imidazo[1,2-a]piridinas, que son farmacóforos en muchas moléculas con un valor biológico y terapéutico significativo, es particularmente notable .
Ciencia de Materiales: Síntesis de Materiales Funcionales
En la ciencia de los materiales, el this compound se utiliza para sintetizar materiales funcionales que pueden tener aplicaciones en diversas industrias, incluidas la electrónica, la farmacéutica y la biotecnología .
Biología Química: Explorando Mecanismos Biológicos
Los investigadores emplean este compuesto en biología química para explorar mecanismos biológicos. Se puede utilizar para estudiar la interacción entre pequeñas moléculas y sistemas biológicos, lo que ayuda a comprender la patología de las enfermedades y el descubrimiento de nuevos objetivos terapéuticos .
Química Analítica: Cromatografía y Espectroscopia
En química analítica, el this compound se utiliza en cromatografía y espectroscopia como un estándar o compuesto de referencia. Ayuda en la identificación y cuantificación de mezclas complejas .
Síntesis Química: Desarrollo de Catalizadores y Reactivos
El compuesto también es fundamental en el desarrollo de nuevos catalizadores y reactivos que pueden mejorar la eficiencia y la selectividad de las reacciones químicas, lo cual es crucial para el avance de las prácticas de química verde .
Farmacología: Estudios de Metabolismo de Fármacos
El this compound se utiliza en estudios farmacológicos para comprender el metabolismo y la distribución de los fármacos en el cuerpo. Puede ser un compuesto modelo para estudiar las vías metabólicas de fármacos con estructuras similares .
Ciencias de la Vida: Cultivo Celular e Ingeniería de Tejidos
Por último, en las ciencias de la vida, se utiliza en aplicaciones de cultivo celular e ingeniería de tejidos. Puede ser parte de la síntesis de biomateriales que apoyan el crecimiento y la diferenciación de células para la medicina regenerativa .
Safety and Hazards
Ethyl 2-(2-methoxypyridin-4-yl)acetate should be handled with care. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It’s also advised to keep away from heat/sparks/open flames/hot surfaces . In case of contact with skin or eyes, rinse immediately with plenty of water .
Propiedades
IUPAC Name |
ethyl 2-(2-methoxypyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)7-8-4-5-11-9(6-8)13-2/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYURBJRKWAWIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)








![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
